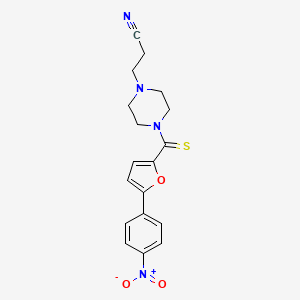

3-(4-(5-(4-硝基苯基)呋喃-2-碳硫代基)哌嗪-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, also known as NFP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NFP is a piperazine derivative that has been synthesized using various methods.

科学研究应用

合成及结构分析

- 类似于“3-(4-(5-(4-硝基苯基)呋喃-2-碳硫代基)哌嗪-1-基)丙腈”的化合物已被合成,以探索它们作为具有双重作用方式的抗抑郁剂的潜力,包括血清素再摄取抑制和 5-HT1A 受体亲和力。这些工作涉及制备具有广泛取代基的各种衍生物,以了解它们的化学和药理性质 (Pérez-Silanes 等,2001).

- 对苯并噻唑衍生的取代哌嗪衍生物进行了定量构效关系 (QSAR) 研究,以了解它们的分子相互作用并设计更好的治疗剂。这些研究利用计算方法根据新化合物的化学结构预测其生物活性 (Al-Masoudi 等,2011).

药理学评价

- 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪的新型衍生物已被合成并评估其抗抑郁和抗焦虑活性。这些研究涉及从 2-乙酰呋喃合成化合物,然后在行为模型中对其进行测试以评估其治疗潜力 (Kumar 等,2017).

材料科学应用

- 已经探索了四唑基、二硝基甲基和 (1,2,4-恶二唑-5-基)硝基氨基与呋喃三酮相结合的高能材料的合成和表征。由于这些化合物的高氮含量和有希望的爆轰性能,它们因其在炸药和推进剂中的潜在应用而受到关注 (Liu 等,2018).

环境和安全考虑

- 已经研究了 CO2 捕获过程中亚硝酸盐和哌嗪形成 N-亚硝基哌嗪的动力学,以解决环境和安全问题。了解这些反应对于开发更安全、更高效的碳捕获系统至关重要 (Goldman 等,2013).

作用机制

Target of Action

The primary target of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is the MbtI from Mycobacterium tuberculosis . MbtI is a salicylate synthase , a Mg^2+ -dependent enzyme that converts chorismate to salicylate . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the MbtI enzyme, by inhibiting its function . This inhibition disrupts the biosynthesis of siderophores, thereby affecting the iron acquisition process in mycobacterial species .

Biochemical Pathways

The affected pathway is the siderophore-mediated iron acquisition in Mycobacterium tuberculosis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host . By inhibiting the MbtI enzyme, the compound disrupts the production of siderophores, leading to a decrease in iron acquisition and potentially hindering the survival and proliferation of the bacteria .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the MbtI enzyme . By inhibiting this enzyme, the compound disrupts the biosynthesis of siderophores, leading to a decrease in iron acquisition . This can potentially hinder the survival and proliferation of Mycobacterium tuberculosis .

Action Environment

The action of 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is influenced by the environment within the host organism, particularly the presence of iron, which is a crucial factor for the survival and proliferation of Mycobacterium tuberculosis

属性

IUPAC Name |

3-[4-[5-(4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c19-8-1-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-2-4-15(5-3-14)22(23)24/h2-7H,1,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMABZSQZIWFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2968226.png)

![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)

![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)

![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)

![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)